HER2/neu (654-662) GP2 is a peptide derived from the human epidermal growth factor receptor 2, specifically from its transmembrane domain. This peptide consists of nine amino acids, with the sequence IISAVVGIL. It plays a crucial role as an immunogenic target in cancer immunotherapy, particularly for breast cancer patients who exhibit overexpression of the HER2/neu protein. The HER2/neu gene is known to be amplified in various malignancies, leading to increased protein levels that can contribute to tumor progression and poor patient prognosis .
HER2/neu (654-662) GP2 is classified as a tumor-associated antigen. It is recognized for its potential to stimulate cytotoxic T lymphocytes, making it a candidate for peptide-based vaccines aimed at eliciting an immune response against HER2-positive tumors. The peptide has been extensively studied in clinical trials, particularly in the context of breast cancer immunotherapy .
The synthesis of HER2/neu (654-662) GP2 typically involves solid-phase peptide synthesis, a common method for producing peptides in a laboratory setting. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes several key steps:
The final product can then be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .
The molecular structure of HER2/neu (654-662) GP2 can be represented as follows:
The three-dimensional structure of this peptide can be predicted using computational modeling tools, which help visualize its conformation in relation to major histocompatibility complex molecules that present it to T cells .
HER2/neu (654-662) GP2 primarily participates in biochemical interactions rather than traditional chemical reactions. Its main role involves binding to major histocompatibility complex class I molecules on antigen-presenting cells, facilitating the activation of cytotoxic T lymphocytes. This interaction is critical for initiating an immune response against HER2-positive cancer cells.
In vitro studies have demonstrated that when presented with this peptide, T cells can recognize and attack cells expressing the HER2/neu protein, highlighting its potential as a therapeutic vaccine component .
The mechanism of action for HER2/neu (654-662) GP2 involves several key steps:
This process underscores the importance of HER2/neu (654-662) GP2 in developing targeted immunotherapies designed to enhance anti-tumor immunity in patients with HER2-overexpressing cancers .
Analytical methods such as circular dichroism spectroscopy can be employed to assess the conformational stability of the peptide under different environmental conditions .
HER2/neu (654-662) GP2 has several applications in scientific research and clinical practice:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4